2-去苯甲酰紫杉醇2-戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

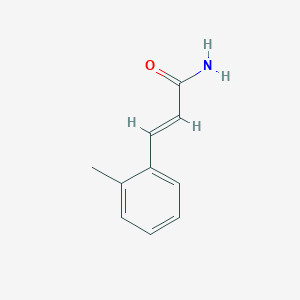

2-Debenzoyl Paclitaxel 2-Pentanoate is a semi-synthetic derivative of Paclitaxel, a well-known anticancer agent. This compound is characterized by its complex molecular

科学研究应用

抗癌特性

2-去苯甲酰紫杉醇2-戊酸酯:是紫杉醇的衍生物,紫杉醇是一种众所周知的抗癌剂。该化合物因其对各种癌细胞系的疗效而被研究。 它是下一代紫杉烷类药物的一部分,在治疗对当前化疗药物耐药的癌症方面显示出前景 .

作用机制

该化合物发挥抗癌作用的机制是多方面的。它包括促进微管稳定,阻止细胞分裂,导致癌细胞凋亡。 这种机制对于其在癌症治疗中的应用至关重要 .

克服耐药性

癌症治疗中的一大挑战是耐药性。 2-去苯甲酰紫杉醇2-戊酸酯正在研究其克服癌细胞多药耐药的潜力,这是提高癌症治疗效果的关键步骤 .

药物合成中的生物催化

该化合物也是生物催化领域研究的主题。 科学家正在探索利用酶来修饰该化合物的结构,这可能导致更有效和选择性地合成下一代紫杉醇药物 .

药代动力学和药效学

研究2-去苯甲酰紫杉醇2-戊酸酯的药代动力学和药效学对于了解药物的吸收、分布、代谢和排泄至关重要。 这些信息对于优化给药方案和最大限度地减少副作用至关重要 .

天然产物衍生

该化合物来源于天然产物,特别是红豆杉属。 天然衍生物的使用是一个越来越受关注的领域,因为与合成药物相比,它们具有潜在的更低毒性和更少的副作用 .

作用机制

Target of Action

The primary target of 2-Debenzoyl Paclitaxel 2-Pentanoate, a derivative of Paclitaxel (PTX), is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

2-Debenzoyl Paclitaxel 2-Pentanoate, like its parent compound PTX, stabilizes microtubules . It binds to the β-tubulin subunit of the microtubule and prevents its depolymerization . This stabilization prevents the microtubule network’s normal dynamic reorganization, which is critical for interphase and mitotic cellular functions . The compound also inhibits the Toll-Like Receptor 4 (TLR4) signaling pathway and enhances the immunomodulatory effects of the drug .

Biochemical Pathways

The stabilization of microtubules by 2-Debenzoyl Paclitaxel 2-Pentanoate leads to cell cycle arrest at the G2/M phase and subsequent apoptosis . It also activates ER stress-mediated cell death in different cancers .

Pharmacokinetics

It is known that ptx and its derivatives are substrates of p-glycoprotein (p-gp), a substance that expels the drug from cells, leading to the development of drug resistance .

Result of Action

The result of the action of 2-Debenzoyl Paclitaxel 2-Pentanoate is the inhibition of cell division and the induction of apoptosis, leading to the death of cancer cells . This makes it an effective agent against various cancer cell lines .

Action Environment

The action, efficacy, and stability of 2-Debenzoyl Paclitaxel 2-Pentanoate can be influenced by various environmental factors. For instance, the presence of P-gp can lead to drug resistance . .

属性

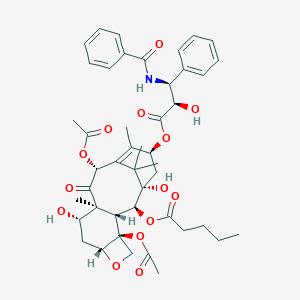

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPPXYNBYNRARE-IMIIKSCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445592 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213767-22-7 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)